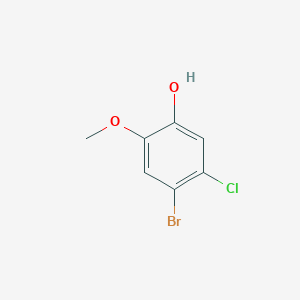![molecular formula C12H11NO2 B3290829 2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile CAS No. 86824-80-8](/img/structure/B3290829.png)
2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile
Vue d'ensemble
Description
2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile is a complex organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . This compound is characterized by its unique oxireno[2,3-c]chromene structure, which includes an epoxide ring fused to a chromene core. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile involves multiple steps, typically starting with the preparation of the chromene core. The synthetic route often includes the following steps:
Formation of the Chromene Core: This step involves the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Epoxide Ring: The chromene core is then subjected to epoxidation using reagents such as m-chloroperbenzoic acid (m-CPBA).
Addition of the Carbonitrile Group:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where epoxide-containing compounds have shown efficacy.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile can be compared with other similar compounds, such as:
2,2-Dimethylchromene: Lacks the epoxide ring and carbonitrile group, making it less reactive.
Epoxychromene: Contains the epoxide ring but lacks the dimethyl and carbonitrile groups, resulting in different chemical properties.
Chromene-5-carbonitrile:
The uniqueness of this compound lies in its combination of the epoxide ring, chromene core, and carbonitrile group, which confer distinctive chemical and biological properties.
Propriétés
IUPAC Name |
2,2-dimethyl-1a,7b-dihydrooxireno[2,3-c]chromene-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-12(2)11-10(14-11)8-4-3-7(6-13)5-9(8)15-12/h3-5,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXHJLORJYMGHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(O2)C3=C(O1)C=C(C=C3)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





methanamine](/img/structure/B3290758.png)



![Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]-](/img/structure/B3290780.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-4-nitrobenzene-1-sulfonamide](/img/structure/B3290796.png)
![(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3290803.png)
![1-(ethanesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B3290817.png)


